molecular formula C11H16Cl2N2O B6277602 1-methyl-5-phenylpiperazin-2-one dihydrochloride CAS No. 2763750-00-9

1-methyl-5-phenylpiperazin-2-one dihydrochloride

Cat. No.: B6277602
CAS No.: 2763750-00-9
M. Wt: 263.2
InChI Key:
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Description

1-Methyl-5-phenylpiperazin-2-one dihydrochloride is a chemical compound with the molecular formula C11H14N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-phenylpiperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylpiperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reagents such as magnesium in methanol.

    Substitution: Substitution reactions often involve nucleophilic agents, particularly in the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: m-CPBA is commonly used for oxidation reactions.

    Reduction: Magnesium in methanol is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions may involve reagents like sulfonium salts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-Methyl-5-phenylpiperazin-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-phenylpiperazin-2-one dihydrochloride involves its interaction with molecular targets and pathways. The piperazine moiety in the compound allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

  • 1-Methyl-2-phenylpiperazine dihydrochloride hydrate
  • 3-Methyl-1-phenylpiperazine hydrochloride
  • 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride

Uniqueness: 1-Methyl-5-phenylpiperazin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specialized applications .

Properties

CAS No.

2763750-00-9

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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